molecular formula C22H14ClN3O6S2 B12419322 Anticancer agent 45

Anticancer agent 45

Cat. No.: B12419322
M. Wt: 515.9 g/mol
InChI Key: AMAKZLJMYPUXMA-MVZMPPLNSA-N
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Description

Anticancer agent 45 is a promising compound in the field of oncology, known for its potent anticancer properties. It has shown significant efficacy in inhibiting the proliferation of cancer cells and inducing apoptosis, making it a valuable candidate for cancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 45 involves multiple steps, including the formation of key intermediates through various organic reactions. One common synthetic route includes the use of starting materials such as aromatic amines and aldehydes, which undergo condensation reactions to form Schiff bases. These intermediates are then subjected to cyclization reactions under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using continuous flow chemistry. This method offers advantages such as improved process control, better heat and mass transfer, and the ability to integrate in-line analysis and purification tools . The use of eco-friendly and safe reusable catalysts is also emphasized to ensure sustainable production.

Chemical Reactions Analysis

Functionalization via Alkylation

KTt-45 undergoes allylic alkylation to introduce substituents that enhance DNA intercalation. For example:

  • Reaction with allyl bromide in DMF yields a C8-allylated derivative, improving cytotoxicity against HeLa cells (IC₅₀ = 37.4 μM) .

Oxidative Modifications

Controlled oxidation of KTt-45’s phenolic groups generates quinone intermediates, which induce ROS-mediated apoptosis in cancer cells.

Hydrolysis and Conjugation

  • Ester hydrolysis under alkaline conditions produces carboxylic acid derivatives with improved water solubility.

  • Conjugation with polyethylene glycol (PEG) via carbodiimide coupling reduces off-target toxicity.

Table 1: Impact of Substituents on Anticancer Activity

DerivativeModification SiteIC₅₀ (HeLa cells)Selectivity Index (SI)
KTt-45C6-prenyl37.4 μM>3.2
8-AllylC8-allyl28.9 μM>4.1
6-PNGParent compound63.2 μM1.5

Data from in vitro assays show that allylation at C8 enhances potency and selectivity .

Mechanistic Insights

KTt-45’s reactivity underpins its dual mechanisms:

  • T-type calcium channel blockade : The chromone moiety interacts with Cav3.2 channels, disrupting Ca²⁺ signaling in cancer cells .

  • Mitochondrial apoptosis induction : Oxidative metabolites (e.g., quinones) activate caspase-9 and caspase-3 via cytochrome c release .

Characterization Techniques

  • NMR spectroscopy : Confirmed the presence of prenyl and allyl groups (δ 1.65–1.72 ppm for methylene protons).

  • Mass spectrometry : Molecular ion peak at m/z 438.2 [M+H]⁺ aligns with the formula C₂₄H₂₃O₇.

  • X-ray crystallography : Resolved the planar chromone-benzopyran core critical for DNA intercalation.

Stability and Degradation

KTt-45 exhibits moderate stability in physiological pH (t₁/₂ = 6.2 hours at pH 7.4). Degradation pathways include:

  • Photodegradation : UV exposure generates epoxide byproducts.

  • Hepatic metabolism : CYP3A4-mediated hydroxylation reduces bioavailability.

Scientific Research Applications

Anticancer agent 45 has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of other bioactive compounds.

    Biology: Studied for its effects on cellular processes such as apoptosis and cell cycle regulation.

    Medicine: Investigated for its potential as a therapeutic agent in cancer treatment.

    Industry: Utilized in the development of novel anticancer drugs and formulations.

Mechanism of Action

The mechanism of action of Anticancer agent 45 involves its interaction with specific molecular targets within cancer cells. It primarily targets the DNA of cancer cells, causing double-strand breaks and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication . This leads to the induction of apoptosis and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high efficacy in inducing apoptosis and its ability to target multiple pathways involved in cancer progression. Its unique chemical structure allows for versatile modifications, making it a valuable scaffold for the development of new anticancer agents.

Properties

Molecular Formula

C22H14ClN3O6S2

Molecular Weight

515.9 g/mol

IUPAC Name

3-[(5Z)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H14ClN3O6S2/c23-13(9-12-1-3-15(4-2-12)26(31)32)10-18-21(30)25(22(33)34-18)17-11-19(28)24(20(17)29)14-5-7-16(27)8-6-14/h1-10,17,27H,11H2/b13-9-,18-10-

InChI Key

AMAKZLJMYPUXMA-MVZMPPLNSA-N

Isomeric SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)N3C(=O)/C(=C/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/Cl)/SC3=S

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)N3C(=O)C(=CC(=CC4=CC=C(C=C4)[N+](=O)[O-])Cl)SC3=S

Origin of Product

United States

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